2-Naphthalenesulfonyl isocyanate
Description
2-Naphthalenesulfonyl isocyanate is a specialized organic compound characterized by a naphthalene ring system fused to a sulfonyl group (-SO₂-) and an isocyanate (-NCO) functional group. This structure confers unique electrophilic reactivity due to the electron-withdrawing sulfonyl group, which enhances the electrophilicity of the isocyanate moiety. The compound’s applications likely span organic synthesis, polymer chemistry, and pharmaceutical intermediates, though specific uses require further investigation.
Properties
CAS No. |
21926-42-1 |
|---|---|
Molecular Formula |
C11H7NO3S |
Molecular Weight |
233.24 g/mol |
IUPAC Name |
N-(oxomethylidene)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C11H7NO3S/c13-8-12-16(14,15)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H |
InChI Key |
NTUWRIDLXDCARF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)N=C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Sulfonyl Isocyanates
Chlorosulfonyl Isocyanate (Cl-SO₂-NCO) :
- Structure : Features a chlorine atom directly attached to the sulfonyl group.
- Reactivity : Demonstrates high reactivity in (2+2)-cycloaddition reactions and drug synthesis due to the strong electron-withdrawing effect of the Cl-SO₂ group .
- Applications : Widely used as a precursor in cycloadditions and pharmaceutical manufacturing .
- p-Toluenesulfonyl Isocyanate (Ts-NCO): Structure: Contains a methyl-substituted benzene sulfonyl group. Reactivity: Reacts with tetrel-functionalized clusters to form insertion products (e.g., Si–O bond length: 1.727 Å, C–N bond length: 1.283 Å) . Applications: Utilized in organometallic chemistry for cluster functionalization .
- 2-Naphthalenesulfonyl Isocyanate: Structure: Naphthalene ring enhances steric bulk and π-conjugation compared to benzene-based analogs. Applications: Potential use in polymer crosslinking or bioactive molecule synthesis, inferred from sulfonyl isocyanate reactivity .
Aryl Isocyanates
Phenyl Isocyanate (C₆H₅-NCO) :
- 2-Phenoxyphenyl Isocyanate: Structure: Phenoxy group introduces additional steric and electronic effects. Applications: Used as a research chemical in drug discovery and material science .
2-Naphthalenesulfonyl Isocyanate :
Aliphatic Isocyanates (e.g., TDI, MDI)
- Structure : Linear or aromatic aliphatic backbones (e.g., toluene diisocyanate, methylene diphenyl diisocyanate).
- Reactivity : Primarily react with polyols to form polyurethanes .
- Applications : Dominant in industrial polymer production (e.g., foams, adhesives) .
- Contrast : 2-Naphthalenesulfonyl isocyanate’s sulfonyl group enables distinct reactivity in specialized syntheses (e.g., immobilization on functionalized surfaces ).
Data Table: Comparative Properties of Selected Isocyanates
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